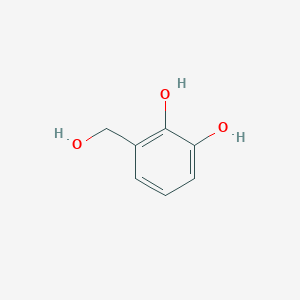

3-(Hydroxymethyl)pyrocatechol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-4-5-2-1-3-6(9)7(5)10/h1-3,8-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFALTGHGHULNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162022 | |

| Record name | 3-(Hydroxymethyl)pyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14235-77-9 | |

| Record name | 3-(Hydroxymethyl)-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14235-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hydroxymethyl)pyrocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014235779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hydroxymethyl)pyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydroxymethyl)pyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 3 Hydroxymethyl Pyrocatechol

Established Synthetic Routes to 3-(Hydroxymethyl)pyrocatechol

The synthesis of this compound, also known as 3-(hydroxymethyl)benzene-1,2-diol, requires precise control of regioselectivity to introduce the hydroxymethyl group at the C3 position of the pyrocatechol (B87986) ring.

Strategies for Regioselective Hydroxymethylation of Pyrocatechol

The direct, regioselective hydroxymethylation of pyrocatechol presents a significant challenge due to the activation of the aromatic ring by two hydroxyl groups, which can lead to multiple substitution products. Research into the hydroxymethylation of phenols and related structures provides insight into potential strategies.

One common approach for the ortho-selective hydroxymethylation of phenols involves the use of formaldehyde (B43269) in the presence of a catalyst. mdpi.com The choice of catalyst is crucial for directing the substitution. For instance, divalent metal salts can influence the ortho/para selectivity in the reaction of phenol (B47542) with formaldehyde. mdpi.com A two-stage formylation process using tin catalysts (SnCl₂ and/or SnCl₄) has been developed to produce salicylaldehyde (B1680747) derivatives in high yield and selectivity, which could then be reduced to the corresponding hydroxymethylphenols. google.com This method involves an initial reaction at a lower temperature (60-85°C) followed by completion at a higher temperature (95-105°C). google.com

More advanced methods utilize transition-metal catalysis. A ruthenium-catalyzed C-H activation approach has been described for the direct hydroxymethylation of arenes and heteroarenes using paraformaldehyde as the hydroxymethylating agent. nih.gov This method offers good to excellent yields for a range of substrates. nih.gov Another strategy involves the use of pyrocatechol borate (B1201080) esters, which can react with formaldehyde to introduce the hydroxymethyl group. researchgate.net Furthermore, regioselective Friedel-Crafts alkylation of 1,2-dihydroxybenzene (pyrocatechol) with dimethoxymethane (B151124) in the presence of a strong acid catalyst like bistrifluoromethanesulfonimide (TFSI-H) has been shown to yield the methoxymethylated product, which can be subsequently hydrolyzed to the hydroxymethyl derivative. mdpi.com

Table 1: Selected Catalytic Systems for Hydroxymethylation of Phenolic Compounds

| Phenolic Substrate | Reagent | Catalyst/Conditions | Product(s) | Reference |

| Phenol | Paraformaldehyde | Divalent Metal Salts (e.g., MgCl₂, CuCl₂) | 2-Hydroxymethylphenol, 4-Hydroxymethylphenol | mdpi.com |

| Phenol Derivative | Paraformaldehyde | SnCl₂ and/or SnCl₄, two-stage heating | Salicylaldehyde Derivative | google.com |

| (Hetero)Arenes | Paraformaldehyde | Ruthenium catalyst | Hydroxymethylated (Hetero)Arenes | nih.gov |

| 1,2-Dihydroxybenzene | Dimethoxymethane | Bistrifluoromethanesulfonimide (TFSI-H) | Alkoxymethylated Catechol | mdpi.com |

Synthetic Pathways Involving Oxetane (B1205548) Precursors with Hydroxymethyl Groups

The use of oxetane precursors for the synthesis of this compound is a less conventional and largely unexplored strategy. This approach would conceptually involve the synthesis of a suitably functionalized oxetane, followed by a ring-opening reaction to generate the catechol structure. Oxetanes are strained four-membered ethers, and their synthesis typically involves intramolecular cyclization, such as Williamson etherification of 1,3-diols. acs.orgbeilstein-journals.org

A hypothetical pathway could begin with a precursor like 3-ethyl-3-(hydroxymethyl)oxetane, which is readily available. mdpi.com The challenge lies in devising a sequence to transform this into the target catechol. This might involve complex multi-step transformations to build the aromatic ring onto the oxetane scaffold before a final ring-opening and dealkylation sequence. Tandem Friedel–Crafts alkylation and intramolecular ring-opening reactions have been reported for 3-aryloxetan-3-ols, leading to 2,3-dihydrobenzofurans, demonstrating the feasibility of using oxetanes in aromatic constructions. beilstein-journals.org However, a direct synthesis of catechols from simple hydroxymethyl-substituted oxetanes has not been prominently featured in the literature, making this a novel area for potential research.

Synthesis of Related Hydroxymethylated Phenolic Structures

The synthesis of other hydroxymethylated phenolic compounds provides a broader context for the methods applicable to this compound. A wide variety of these structures exist, often as intermediates or core components of biologically active molecules and natural products.

For example, kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a well-known hydroxymethylated pyranone produced by several species of fungi. tubitak.gov.trresearchgate.net Its synthesis and derivatization are extensively studied. Synthetic strategies often focus on modifying kojic acid, such as through the condensation of its derivatives with amines to create novel heterocyclic systems. nih.gov In another example, the synthesis of LY3154207, a complex molecule featuring a 3-(hydroxymethyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one core, highlights the incorporation of hydroxymethylated phenolic substructures into pharmaceutical candidates. nih.gov

General methods for the ortho-selective hydroxymethylation of substituted phenols often employ paraformaldehyde with various catalysts to control the regioselectivity, yielding a range of salicyl alcohol derivatives. mdpi.com These methods are fundamental in synthetic chemistry for building complexity on phenolic rings.

Advanced Derivatization Strategies for this compound

The presence of three hydroxyl groups—two phenolic and one primary aliphatic—on the this compound scaffold allows for a variety of derivatization reactions. These modifications are crucial for tuning the molecule's properties for various applications.

Synthesis of Nitro-Substituted Pyrocatechol Derivatives

The introduction of a nitro group onto the pyrocatechol ring can significantly alter its electronic properties and is a key step in the synthesis of various pharmaceutical compounds, such as the COMT inhibitor entacapone. nih.gov The nitration of this compound would be governed by the directing effects of the three hydroxyl groups. The two phenolic hydroxyls are strongly activating, ortho-, para-directing groups, while the hydroxymethyl group is a weakly deactivating, meta-directing group.

Conventional nitration methods often use a mixture of nitric acid and sulfuric acid. mdpi-res.com However, these harsh conditions can be unsuitable for sensitive substrates like catechols, leading to oxidation and other side reactions. Alternative, milder nitrating agents and methods have been developed. For instance, the "Kyodai" nitration method uses nitrogen dioxide (NO₂) and ozone (O₃), which can proceed efficiently even at low temperatures. mdpi-res.com The synthesis of nitro-substituted catechols can also be achieved through biocatalysis, using nitroarene dioxygenases to hydroxylate nitroaromatic compounds. dtic.mil While direct nitration of this compound is not widely reported, the principles of electrophilic aromatic substitution on catechol rings suggest that nitration would likely occur at the positions ortho or para to the powerful hydroxyl directing groups.

Esterification and Etherification Reactions

The selective functionalization of the hydroxyl groups in this compound via esterification and etherification is a key aspect of its chemistry. The different reactivity of the phenolic hydroxyls versus the primary aliphatic hydroxyl allows for chemoselective derivatization.

A study on the acetylation of this compound using acetic anhydride (B1165640) in acetone (B3395972) demonstrated this selectivity. nih.gov The major product observed was the mono-acetylated phenolic derivative, 3-(hydroxymethyl)phenyl acetate (B1210297), highlighting the greater reactivity of the phenolic hydroxyl group under these conditions. A smaller amount of the di-acetate product, 3-acetoxybenzyl acetate, was also formed. nih.gov This indicates that while the phenolic hydroxyl is more reactive, derivatization of the primary alcohol is also possible.

Table 2: Chemoselective Acetylation of this compound

| Reaction | Reagents | Major Product | Minor Products | Reference |

| Acetylation | Acetic Anhydride, Acetone | 3-(Hydroxymethyl)phenyl acetate (43%) | 3-Acetoxybenzyl acetate (23%), 3-Hydroxybenzyl acetate (8%) | nih.gov |

Etherification reactions can be achieved using various methods. The Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is a classic method. For phenols, greener alternatives using diethyl carbonate as an ethylating agent in the presence of a base have been developed. tandfonline.com The Mitsunobu reaction, which uses a phosphine (B1218219) and an azodicarboxylate (like DEAD or DIAD), is a powerful method for converting alcohols to esters, ethers, and other derivatives under mild conditions. scribd.com This reaction could potentially be used for the selective etherification of the primary hydroxymethyl group in this compound. The etherification of similar structures, such as 5-hydroxymethyl-2-furfural (HMF), has been extensively studied using solid acid catalysts, which could also be applicable. researchgate.net

Advanced Chemical Reactivity and Reaction Mechanisms of 3 Hydroxymethyl Pyrocatechol

Redox Chemistry and Oxidation Pathways

The redox chemistry of 3-(hydroxymethyl)pyrocatechol is fundamentally centered around the catechol moiety, which is susceptible to oxidation. This process primarily leads to the formation of highly reactive ortho-quinones. The oxidation can be initiated through various means, including electrochemical methods, chemical oxidants, and enzymatic catalysis.

Mechanisms of Quinone Formation and Electron Transfer

The oxidation of a catechol, such as this compound, to its corresponding o-quinone is a process that involves the removal of two electrons and two protons. This transformation can proceed through a stepwise mechanism involving a semiquinone radical intermediate or via a concerted two-electron, two-proton transfer. researchgate.net

During autoxidation, the oxidation of catechol to quinone generates a superoxide (B77818) radical (O₂•−) as a byproduct. researchgate.net This radical can then be converted to hydrogen peroxide in the presence of protons or water. researchgate.net In metal ion-mediated oxidation, the oxidation of catechol to an o-semiquinone also produces a superoxide radical, which can subsequently form a metal ion-catechol complex. researchgate.net The superoxide radical can be further oxidized to the more reactive singlet oxygen by the metal ion. researchgate.net

The electrochemical oxidation of catechols is an effective method for generating these reactive o-quinone species. srce.hr The process typically follows an electron transfer, chemical reaction, and electron transfer (ECE) type pathway. srce.hr The initial electron transfer results in the formation of a semiquinone radical, which is then deprotonated. A second electron transfer and another deprotonation step yield the final o-quinone product. The stability and subsequent reactivity of the formed quinone are significantly influenced by the substituents on the aromatic ring.

The redox potential of catechols is a critical factor in their oxidation. The presence of electron-donating groups, like the hydroxymethyl group, can lower the oxidation potential, making the compound more susceptible to oxidation compared to unsubstituted catechol.

Investigation of Enzymatic Oxidation Mechanisms, including Catechol Dioxygenases

Enzymes, particularly catechol oxidases and catechol dioxygenases, play a crucial role in the biological oxidation of catechols. nih.gov Catechol oxidases, copper-containing enzymes, catalyze the oxidation of catechols to o-quinones, which can then undergo further non-enzymatic reactions to form melanin (B1238610) and other polyphenolic compounds. mdpi.com

Catechol dioxygenases are non-heme iron-containing enzymes that catalyze the oxidative cleavage of the aromatic ring of catechols. nih.gov These enzymes are vital in the microbial degradation of aromatic compounds. nih.gov They are broadly classified into two groups: intradiol and extradiol dioxygenases. nih.gov

Intradiol dioxygenases , containing Fe(III) in their active site, cleave the bond between the two hydroxyl-bearing carbons. nih.govwikipedia.org The proposed mechanism involves substrate activation. nih.gov

Extradiol dioxygenases , with Fe(II) in their active site, cleave the aromatic ring adjacent to one of the hydroxyl groups. nih.govebi.ac.uk The mechanism is thought to proceed via oxygen activation. nih.gov The catalytic cycle of extradiol dioxygenases involves the binding of the catechol substrate and molecular oxygen to the ferrous active site, followed by the formation of a transient hydroperoxide intermediate, which then rearranges to yield the ring-cleaved products. soton.ac.uk

The substrate specificity of catechol dioxygenases is influenced by the substituents on the catechol ring. For instance, the catechol 2,3-dioxygenase from Pseudomonas putida can catalyze the ring cleavage of catechol, 3-methylcatechol, and 4-methylcatechol (B155104) but shows limited activity towards 4-ethylcatechol. nih.gov This specificity is crucial for the efficient biodegradation of various aromatic pollutants.

Nucleophilic and Electrophilic Substitution Reactions on the Pyrocatechol (B87986) Ring and Hydroxymethyl Group

The pyrocatechol ring in this compound is electron-rich due to the activating effect of the two hydroxyl groups, making it susceptible to electrophilic aromatic substitution (SEAr) . wikipedia.org The hydroxyl groups are ortho-, para-directing activators. Given the existing substitution pattern, incoming electrophiles will preferentially substitute at the positions ortho and para to the hydroxyl groups, namely positions 4, 5, and 6. The hydroxymethyl group can exert a minor steric hindrance effect. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org

The hydroxymethyl group itself can undergo nucleophilic substitution reactions . The hydroxyl group can be protonated by an acid to form a good leaving group (water), which can then be displaced by a nucleophile. This allows for the conversion of the hydroxymethyl group into other functional groups.

Furthermore, the catechol moiety can react with various nucleophiles. For instance, catechols can undergo condensation reactions with formaldehyde (B43269). chemcess.com They can also couple with aryldiazonium salts to form azo compounds. chemcess.com The oxidation of catechols to o-quinones makes them highly electrophilic and susceptible to Michael addition reactions with nucleophiles.

Proton Transfer Mechanisms in this compound and its Derivatives

Proton transfer is a fundamental process in the chemistry of this compound, influencing its reactivity and biological activity. The two phenolic hydroxyl groups can act as proton donors, and their acidity is a key characteristic. Proton transfer can occur in both ground and excited states and can be either an intramolecular or intermolecular process. numberanalytics.comnih.gov

In the context of its antioxidant activity, the ability of the hydroxyl groups to donate a hydrogen atom (a proton and an electron) is crucial for scavenging free radicals. The mechanism of this process can be complex, potentially involving sequential proton loss-electron transfer (SPLET) or concerted electron-proton transfer (CEPT) pathways.

Theoretical studies on related symmetric systems with two intramolecular hydrogen bonds, like bis-3,6-(2-benzoxazolyl)-pyrocatechol, have shown that these hydrogen bonds are strengthened in the excited state, facilitating the proton transfer reaction. nih.gov This suggests that photoexcitation can significantly influence the proton transfer dynamics in such molecules. The mechanisms of proton transfer are often categorized as concerted, where the proton transfer happens in a single step, or stepwise, involving intermediate species. numberanalytics.com

Cyclization and Rearrangement Reactions

The structure of this compound, with its adjacent hydroxyl and hydroxymethyl groups, provides opportunities for cyclization reactions . Intramolecular dehydration between one of the phenolic hydroxyl groups and the hydroxymethyl group could potentially lead to the formation of a five-membered heterocyclic ring, a dihydrofuran derivative fused to the benzene (B151609) ring. The conditions for such a reaction would likely involve acid catalysis to facilitate the removal of a water molecule.

Catechol itself can undergo cyclization reactions with appropriate reagents. For example, reaction with dichloromethane (B109758) can yield methylenedioxybenzene, and reaction with bis(2-chloroethyl) ether can form dibenzo-18-crown-6-polyether. chemcess.com Similar reactions could be envisioned for this compound, potentially leading to more complex cyclic ethers.

Rearrangement reactions involving this compound are less commonly reported but could occur under specific conditions. For instance, under strongly acidic conditions, carbocation intermediates could be formed, which might undergo rearrangements to more stable structures. masterorganicchemistry.com The Fries rearrangement of catechol esters, catalyzed by aluminum chloride, leads to the formation of phenolic ketones, which represents a type of acyl group rearrangement. chemcess.com While not a direct rearrangement of the this compound skeleton, it illustrates a common rearrangement reaction type for catechol derivatives.

Reaction Kinetics and Thermodynamic Studies of Chemical Transformations

The study of reaction kinetics provides valuable insights into the mechanisms of chemical transformations involving this compound. For instance, kinetic studies of the oxidation of catechols can help elucidate the role of intermediates, such as semiquinone radicals, and determine the rate-determining steps of the reaction.

The kinetics of the oxidation of Pyrocatechol Violet by nitrite (B80452) ions in an acidic medium have been studied, revealing a first-order dependence on the pyrocatechol derivative and a half-order dependence on the nitrite ion. researchgate.net The reaction rate was found to increase with increasing acid concentration and ionic strength. researchgate.net Such studies help in understanding the factors that influence the rate of redox reactions of catechol derivatives.

Thermodynamic studies provide information on the feasibility and energy changes associated with these transformations. The thermodynamics of acid-base equilibria of related compounds have been investigated at different ionic strengths and temperatures, providing crucial data on their protonation states under various conditions. researchgate.net The adsorption of boron onto resins with pyrocatechol functional groups has been shown to be an endothermic and spontaneous process, with an increase in randomness at the solid/liquid interface. researchgate.net

Calorimetric techniques, such as isothermal titration calorimetry (ITC), can be used to study the thermodynamics of surface modifications and binding interactions of catechol-containing molecules. sc.edu These studies are essential for understanding the driving forces behind the reactions and for optimizing reaction conditions for desired outcomes.

Biological and Pharmacological Investigations of 3 Hydroxymethyl Pyrocatechol and Its Analogs

Antioxidant Activity and Oxidative Stress Modulation

The defining characteristic of the pyrocatechol (B87986) structure is its potent antioxidant activity, which is primarily attributed to the two hydroxyl groups in the ortho position on the aromatic ring. This arrangement is crucial for the effective scavenging of free radicals and the protection of cells from oxidative damage.

Mechanisms of Free Radical Scavenging

Catechol and its derivatives are highly effective at neutralizing free radicals through a process of hydrogen atom transfer (HAT). The hydroxyl groups can donate a hydrogen atom to a free radical, thereby stabilizing it and preventing it from causing cellular damage. This process is particularly efficient because the resulting catechol radical is stabilized by resonance, allowing the unpaired electron to delocalize across the aromatic ring.

The catechol structure is capable of scavenging two free radicals at a time nih.gov. The initial hydrogen donation forms a semiquinone radical, which can then donate the second hydrogen atom to another free radical, ultimately forming a stable ortho-quinone. This dual-scavenging capacity makes catechols powerful antioxidants. The antioxidant activity of phenolic compounds is strongly influenced by the presence of a catechol group, which enhances electron delocalization and stabilizes the resulting radical nih.gov.

Cellular Protection Against Oxidative Damage

Beyond direct free radical scavenging, catechols can protect cells from oxidative damage by modulating endogenous antioxidant defense mechanisms. Studies on pyrocatechol have shown that it can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway nih.gov. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of Nrf2 by pyrocatechol can lead to an increased production of protective enzymes, thereby enhancing the cell's ability to withstand oxidative stress nih.gov.

Furthermore, some catechol derivatives have been shown to protect DNA from oxidative damage induced by various agents nih.gov. This protective effect is crucial in preventing mutations and cellular damage that can lead to various diseases.

Antimicrobial Efficacy and Underlying Mechanisms of Action

Catechol and its derivatives have demonstrated significant antimicrobial activity against a broad spectrum of microorganisms, including bacteria and fungi.

The antimicrobial properties of catechols are multifaceted. One proposed mechanism is the generation of reactive oxygen species (ROS), such as hydrogen peroxide, during the autoxidation of catechol researchgate.net. These ROS can damage microbial cell membranes, proteins, and DNA, leading to cell death. Additionally, the ability of catechols to adhere to bacterial surfaces is thought to be critical for their contact-killing mechanism, which can result in membrane disruption nih.gov.

Halogenated catechol derivatives have shown particularly potent antimicrobial effects, with high killing efficiencies against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria nih.gov. Some studies suggest that these compounds may inhibit bacterial fatty acid synthesis by targeting the enoyl-acyl carrier protein reductase (FabI) nih.gov.

In terms of antifungal activity, catechol has been shown to be effective against various fungi, including Candida albicans, by inhibiting its transition to the more virulent hyphal form nih.gov. It has also been found to potentiate the effects of conventional antifungal drugs nih.govwikipedia.org. The antifungal action of catechol has been observed against phytopathogenic fungi as well nih.govjohnshopkins.eduresearchgate.net.

Below is a table summarizing the antimicrobial activity of catechol against various microorganisms, as reported in the literature.

| Microorganism | Type | Activity | Reference |

| Pseudomonas putida | Gram-negative Bacteria | Sensitive | nih.govjohnshopkins.edu |

| Pseudomonas pyocyanea | Gram-negative Bacteria | Sensitive | nih.govjohnshopkins.edu |

| Corynebacterium xerosis | Gram-positive Bacteria | Sensitive | nih.govjohnshopkins.edu |

| Fusarium oxysporum | Fungus | Sensitive | nih.govjohnshopkins.edu |

| Penicillium italicum | Fungus | Sensitive | nih.govjohnshopkins.edu |

| Candida albicans | Fungus | Inhibits virulent dimorphism | nih.gov |

Anti-inflammatory Response Pathways and Molecular Targets

Catechol and its derivatives exhibit significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. A primary target of these compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Studies have shown that pyrocatechol and its analogs can inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB in immune cells like macrophages nih.govnih.govnih.govjohnshopkins.edu. This inhibition is achieved by preventing the degradation of the inhibitor of NF-κB (IκB), which in turn blocks the translocation of the active NF-κB subunits into the nucleus nih.govnih.govjohnshopkins.edu. By inhibiting NF-κB, these compounds can suppress the expression of various pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins nih.govnih.govjohnshopkins.edu.

In addition to the NF-κB pathway, the anti-inflammatory effects of some catechols are mediated through the activation of the Nrf2 pathway, which, as mentioned earlier, also plays a role in the antioxidant response nih.gov. The activation of Nrf2 can negatively regulate LPS-induced inflammation nih.gov. Furthermore, some catechol derivatives have been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK), another important pathway in the inflammatory cascade nih.gov.

The anti-inflammatory effects of various catechol derivatives are summarized in the table below.

| Compound | Model | Key Findings | Reference |

| Pyrocatechol | LPS-stimulated macrophages | Inhibited NF-κB activation, activated Nrf2 | nih.gov |

| Catechol and its derivatives | LPS-stimulated microglia | Decreased NO and TNF-α production; Inhibited NF-κB and p38 MAPK | nih.gov |

| Allylpyrocatechol | LPS-induced macrophages | Inhibited iNOS and COX-2 expression via NF-κB suppression | nih.govjohnshopkins.edu |

| Caffeic Acid (a catechol derivative) | Human intestinal cells | Suppressed NF-κB signaling by scavenging ROS | nih.gov |

Interactions with Biological Macromolecules

The catechol moiety is known to interact with various biological macromolecules, including enzymes and other proteins, leading to the modulation of their activity.

Enzyme Inhibition and Activation Studies

Catechols are well-known inhibitors of certain enzymes, particularly oxidoreductases. A prominent example is catechol oxidase , a copper-containing enzyme responsible for the browning of fruits and vegetables. Catechol itself is a substrate for this enzyme, being oxidized to ortho-quinone wikipedia.org. However, certain catechol derivatives can act as inhibitors. For instance, 3-chlorocatechol (B1204754) has been shown to be a potent noncompetitive inhibitor of catechol 2,3-dioxygenase from Pseudomonas putida, likely by chelating the iron cofactor of the enzyme nih.govresearchgate.net. Heavy metals have also been shown to inhibit catechol oxidase activity nailib.com.

Another important enzyme that interacts with catechols is Catechol-O-methyltransferase (COMT) . This enzyme plays a crucial role in the degradation of catecholamine neurotransmitters. COMT catalyzes the transfer of a methyl group to one of the hydroxyl groups of the catechol substrate. The enzymatic activity of COMT is highly dependent on a divalent metal cation, typically Mg(II) nih.gov.

Furthermore, pyrocatechol violet, a catechol derivative, has been shown to inhibit the initiation of protein synthesis in reticulocyte lysates by preventing the binding of mRNA to the 40S ribosomal subunit nih.govnih.gov.

The interaction of catechols with proteins is not limited to enzyme inhibition. The catechol side chain can form various non-covalent interactions, including hydrogen bonds and π-π stacking, as well as coordinate with metal ions, enabling it to bind to proteins researchgate.nettandfonline.com.

Nucleic Acid Interactions and Genotoxicity Assessments

The interaction of small molecules with nucleic acids is a critical area of investigation for determining their potential as therapeutic agents or their risk as genotoxic substances. For 3-(Hydroxymethyl)pyrocatechol, direct studies on its interaction with DNA and RNA are not extensively documented in the available literature. However, significant insights can be drawn from research on its parent compound, catechol, and other catechol derivatives.

Catechols are known to exert genotoxic effects, which are primarily mediated through their oxidation to more reactive species, such as semiquinone radicals and o-quinones nih.gov. These reactive intermediates can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). ROS, in turn, can induce oxidative damage to DNA, resulting in single and double-strand breaks, the formation of oxidized nucleotides, and other deleterious genetic alterations nih.govresearchgate.net.

The genotoxicity of catechol itself has been described, with studies indicating its ability to cause DNA adduct formation and strand breaks doaj.org. For instance, catechol has been shown to induce chromosomal aberrations and sister chromatid exchanges in in-vitro mammalian cell assays nih.gov. While it did not show mutagenic activity in Salmonella typhimurium assays, it was found to be positive for inducing forward mutations in the yeast Saccharomyces cerevisiae nih.gov. The mechanism for this genotoxicity is believed to involve its metabolic activation to benzo-1,2-quinone, a reactive intermediate that can covalently bind to macromolecules like DNA nih.gov. This process can lead to the formation of DNA adducts, which, if not repaired, can lead to mutations during DNA replication doaj.org.

Given that this compound possesses the same core catechol structure, it is plausible that it could undergo similar metabolic activation and redox cycling processes. The presence of the hydroxymethyl group might influence its metabolic rate and the stability of its corresponding quinone, but the fundamental potential for generating ROS and reactive quinones remains. Therefore, it is hypothesized that this compound may exhibit genotoxic potential through oxidative DNA damage pathways, although this requires direct experimental verification.

Protein Binding and Conformational Impact

The interaction of this compound with proteins is a key determinant of its biological activity, distribution, and potential toxicity. Catechol-containing compounds are known to interact with proteins, often through covalent modification following oxidation nih.gov. The catechol moiety can be oxidized to a highly reactive o-quinone, which is an electrophile that can readily react with nucleophilic amino acid residues on proteins, such as cysteine and lysine (B10760008) nih.gov. This binding can lead to alterations in protein structure and function.

Studies on catechol itself have shown that it can be oxidized by peroxidases to benzo-1,2-quinone, which subsequently binds to proteins nih.gov. This covalent binding can impact protein conformation and activity. A similar mechanism can be postulated for this compound. The hydroxymethyl substituent on the catechol ring may modulate the redox potential and reactivity of the resulting quinone, but the fundamental chemistry of protein adduction is likely conserved.

Furthermore, research on other structurally related catechols, such as 3,4-dihydroxyphenylalanine (DOPA), has demonstrated that when incorporated into proteins, it can act as a significant reducing agent mdpi.com. Hydroxyl radical damage to proteins can lead to the formation of protein-bound DOPA from tyrosine residues, which can then participate in redox reactions mdpi.com. This indicates that the catechol moiety, once associated with a protein, can influence the local redox environment.

The binding of this compound to proteins could have a range of conformational impacts. Covalent adduction can disrupt the native three-dimensional structure of a protein, leading to partial unfolding or aggregation. Non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, could also play a role in protein binding, potentially inducing more subtle conformational changes that could allosterically modulate enzyme activity or protein-protein interactions. The specific impact on any given protein would depend on the site of binding and the nature of the interaction.

Cellular and Tissue-Level Biological Effects

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

The potential of this compound and its analogs as anticancer agents has been inferred from studies on structurally similar phenolic compounds. While direct data on this compound is limited, research on its isomers and derivatives demonstrates significant antiproliferative and cytotoxic effects across various cancer cell lines.

For example, the isomer 4-hydroxybenzyl alcohol (HBA) has been shown to reduce the viability of CT26.WT colon carcinoma cells in a dose-dependent manner bohrium.com. It also decreased the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase (MMP)-9, proteins crucial for tumor angiogenesis and invasion bohrium.com. Another analog, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has demonstrated anticancer activity in human glioblastoma cells by suppressing cell proliferation and stimulating cell death google.com. DHMBA treatment was found to decrease the levels of proteins in pro-growth signaling pathways such as PI3-kinase, Akt, and mTOR, while increasing the levels of tumor suppressors like p53 and p21 google.com. Furthermore, DHMBA was shown to suppress the growth and colony formation of metastatic human prostate cancer cells (PC-3 and DU-145) mdpi.com.

The structurally related compound hydroxytyrosol, which shares the 3,4-dihydroxyphenyl moiety, has also been studied for its anticancer properties. It has been found to exert anti-proliferative effects against breast cancer cell lines, including MDA-MB-231 and MCF-7, through the induction of apoptosis researchgate.net. These findings collectively suggest that the dihydroxybenzyl alcohol scaffold is a promising pharmacophore for the development of anticancer agents. The cytotoxic mechanisms appear to involve the modulation of key signaling pathways controlling cell proliferation, apoptosis, and angiogenesis.

| Compound | Cell Line | Cancer Type | Observed Effects | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzyl alcohol (HBA) | CT26.WT | Colon Carcinoma | Reduced cell viability, decreased VEGF and MMP-9 expression. | bohrium.com |

| 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Glioblastoma cells | Glioblastoma | Suppressed cell proliferation, stimulated cell death, modulated PI3K/Akt/mTOR and p53 pathways. | google.com |

| 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) | PC-3, DU-145 | Prostate Cancer | Suppressed colony formation and growth. | mdpi.com |

| Hydroxytyrosol | MDA-MB-231, MCF-7 | Breast Cancer | Exerted anti-proliferative activity, induced apoptosis. | researchgate.net |

Impact on Cell Viability and Proliferation

The impact of this compound analogs on cell viability and proliferation extends beyond cancer cells. Studies on its isomer, 4-hydroxybenzyl alcohol (HBA), have shown effects on endothelial cells, which are critical in the process of angiogenesis. HBA was found to inhibit the proliferation of endothelial-like eEND2 cells, as indicated by the downregulation of the proliferating cell nuclear antigen (PCNA) nih.gov. At concentrations of 10 mM and 25 mM, HBA resulted in cell viabilities of 80% and 67%, respectively, after 24 hours of exposure nih.gov. This inhibition of endothelial cell proliferation is a key component of its anti-angiogenic activity.

In a neuroblastoma cell line (SH-SY5Y) used as a model for Parkinson's disease, pretreatment with p-hydroxybenzyl alcohol (HBA) was shown to enhance cell viability in the presence of the neurotoxin 6-hydroxydopamine (6-OHDA) mdpi.com. This neuroprotective effect highlights that the impact on cell viability can be context-dependent, with the compound showing cytotoxicity to cancer cells while protecting neuronal cells from specific toxins.

Furthermore, studies on vanillin (B372448) and 4-HBA have demonstrated that these compounds can promote cell proliferation and neuroblast differentiation in the dentate gyrus of mice, suggesting a role in adult neurogenesis researchgate.net. This indicates that certain hydroxybenzyl alcohols can have a positive impact on the proliferation of specific cell types, such as neural progenitor cells.

The collective evidence suggests that the effects of this compound and its analogs on cell viability and proliferation are highly dependent on the cell type, the concentration of the compound, and the specific biological context. While they can be cytotoxic to rapidly dividing cancer cells, they may also exhibit protective or even proliferative effects on other cell types.

Tissue Protective Effects (e.g., nephroprotection)

Phenolic compounds, including those with a catechol structure, are widely recognized for their antioxidant properties, which can translate into protective effects in various tissues. While direct evidence for the nephroprotective effects of this compound is scarce, studies on related compounds suggest a potential role in protecting the kidneys from damage.

Chronic kidney disease (CKD) and acute kidney injury (AKI) are often associated with increased oxidative stress and inflammation nih.govnih.gov. The antioxidant capacity of phenolic compounds can help mitigate these pathological processes nih.gov. For instance, protocatechuic acid, which is 3,4-dihydroxybenzoic acid and structurally very similar to 3,4-dihydroxybenzyl alcohol, has been shown to reduce oxidative stress and protect against renal ischemia-reperfusion injury in rats researchgate.net. However, it is also noted that a toxic dose of protocatechuic acid can lead to nephrotoxicity, indicating a dose-dependent effect mdpi.commdpi.com.

Another related compound, 3',4'-dihydroxyphenylglycol (DHPG), found in extra virgin olive oil, has demonstrated a nephroprotective effect in a rat model of type 1 diabetes mdpi.com. The administration of DHPG reduced oxidative and nitrosative stress in the kidneys and improved markers of renal damage mdpi.com. The proposed mechanism for this protection is linked to its antioxidant and anti-nitrosative properties mdpi.com.

The isomer p-hydroxybenzyl alcohol (HBA) has been shown to alleviate oxidative stress in a larval zebrafish model of nonalcoholic fatty liver disease by activating the Nrf2/HO-1 signaling pathway. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress and is also implicated in kidney protection. The ability of HBA to modulate this pathway suggests that this compound, as a catechol, might also exert tissue-protective effects through similar antioxidant mechanisms. These findings provide a rationale for future investigations into the potential nephroprotective effects of this compound.

Pharmacokinetic and Metabolic Pathway Studies

Following oral administration, phenolic compounds typically undergo extensive metabolism in the intestine and liver. A study on a polyphenolic glycoside that releases protocatechuic acid and HBA upon metabolism in rats showed that the free forms of these compounds were not detected in the blood. Instead, the major metabolites were found to be glucuronide and sulfate (B86663) conjugates. This suggests that this compound would likely undergo similar phase II metabolism. The primary metabolic pathways for catechols involve conjugation of the hydroxyl groups with glucuronic acid or sulfate, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.

Additionally, the catechol structure is a substrate for catechol-O-methyltransferase (COMT), an enzyme that catalyzes the transfer of a methyl group to one of the hydroxyl groups. This would result in the formation of 3-hydroxy-4-methoxybenzyl alcohol or 3-methoxy-4-hydroxybenzyl alcohol. These methylated metabolites can then be further conjugated with glucuronic acid or sulfate.

Pharmacokinetic studies of HBA, often in the context of its parent glycoside gastrodin, have been conducted in rats. Following administration, HBA can be detected in the blood, brain, and bile. This indicates that the compound is absorbed and distributed to various tissues, including crossing the blood-brain barrier. The elimination of these compounds and their metabolites is primarily through the urine. The metabolic conversion of these small phenolic compounds is generally rapid, leading to low bioavailability of the parent compound in its free form.

The likely metabolic pathway for this compound would involve:

Glucuronidation: Conjugation at one or both of the phenolic hydroxyl groups.

Sulfation: Conjugation at one or both of the phenolic hydroxyl groups.

O-methylation: Methylation of one of the hydroxyl groups by COMT.

Oxidation: The benzylic alcohol group could potentially be oxidized to an aldehyde and then a carboxylic acid, leading to the formation of protocatechuic acid, which would then be subject to further conjugation.

| Metabolic Reaction | Enzyme Family | Potential Metabolite |

|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound glucuronide |

| Sulfation | Sulfotransferases (SULTs) | This compound sulfate |

| O-methylation | Catechol-O-methyltransferase (COMT) | 3-Hydroxy-4-methoxybenzyl alcohol or 4-Hydroxy-3-methoxybenzyl alcohol |

| Oxidation | Alcohol/Aldehyde Dehydrogenases | 3,4-Dihydroxybenzaldehyde / Protocatechuic acid |

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The comprehensive ADME profile of this compound is not extensively documented in dedicated public studies. However, insights into its likely pharmacokinetic behavior can be inferred from the known properties of structurally similar catechol compounds. Catechols, as a class of compounds, generally exhibit good absorption from the gastrointestinal tract due to their relatively small molecular size and moderate lipophilicity.

Once absorbed, this compound would be expected to distribute throughout the body. The presence of two hydroxyl groups and a hydroxymethyl group imparts a degree of polarity to the molecule, which may influence its ability to cross cellular membranes and the blood-brain barrier. The distribution will also be significantly affected by its binding to plasma proteins.

Metabolism is anticipated to be a major route of clearance for this compound. As with other catechols, it is likely to undergo extensive Phase I and Phase II metabolic transformations, primarily in the liver. These metabolic processes are crucial for its detoxification and subsequent excretion.

Table 1: Predicted ADME Properties of this compound

| Property | Predicted Outcome | Rationale based on Catechol Analogs |

| Absorption | Good oral absorption | Small molecular weight and moderate lipophilicity of similar catechols. |

| Distribution | Wide distribution, potential for limited CNS penetration | Polarity from hydroxyl and hydroxymethyl groups may limit blood-brain barrier crossing. |

| Metabolism | Extensive hepatic metabolism | Catechol ring is a substrate for major Phase I and Phase II enzymes. |

| Excretion | Primarily renal | Metabolites are typically water-soluble and cleared by the kidneys. |

Identification and Characterization of Major and Minor Metabolites

While specific studies identifying the major and minor metabolites of this compound are limited, the metabolic fate can be predicted based on the well-established biotransformation pathways of other catechol derivatives. The primary metabolic reactions are expected to involve conjugation of the hydroxyl groups and oxidation of the hydroxymethyl group.

Major Metabolites: The principal metabolic pathways for catechols are methylation, glucuronidation, and sulfation. Therefore, the major metabolites of this compound are likely to be:

O-methylated derivatives: One of the hydroxyl groups on the catechol ring can be methylated by Catechol-O-methyltransferase (COMT) to form 3-hydroxy-4-methoxytoluene or 3-methoxy-4-hydroxytoluene.

Glucuronide conjugates: The hydroxyl groups are susceptible to conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs). This results in the formation of one or more glucuronide derivatives.

Sulfate conjugates: Sulfotransferases (SULTs) can catalyze the addition of a sulfate group to the hydroxyl moieties, leading to the formation of sulfate conjugates.

Minor Metabolites: Minor metabolic pathways may involve the oxidation of the hydroxymethyl group.

Carboxylic acid derivative: The hydroxymethyl group could be oxidized to a carboxylic acid, forming 3,4-dihydroxybenzoic acid (protocatechuic acid). This can then undergo further metabolism.

Quinone formation: Oxidation of the catechol ring can lead to the formation of a reactive ortho-quinone species. This is often considered a minor but potentially toxic pathway, as these quinones can react with cellular macromolecules.

Table 2: Potential Metabolites of this compound

| Metabolite Type | Metabolic Reaction | Potential Metabolite Structure |

| Major | O-methylation | 3-hydroxy-4-methoxytoluene / 3-methoxy-4-hydroxytoluene |

| Major | Glucuronidation | This compound-glucuronide |

| Major | Sulfation | This compound-sulfate |

| Minor | Oxidation | 3,4-Dihydroxybenzoic acid |

| Minor | Oxidation | 3-(Hydroxymethyl)-ortho-benzoquinone |

Enzyme-Mediated Metabolic Transformations (e.g., Cytochrome P450-mediated metabolism)

The metabolic conversion of this compound is mediated by several key enzyme systems.

Cytochrome P450 (CYP) Enzymes: The cytochrome P450 superfamily of enzymes, primarily located in the liver, are central to the Phase I metabolism of a vast array of xenobiotics. bohrium.commdpi.com While catechols can be substrates for CYP enzymes, the primary role of CYPs in the metabolism of this compound may be the oxidation of the hydroxymethyl group to an aldehyde and subsequently to a carboxylic acid. Additionally, CYP enzymes can contribute to the formation of reactive ortho-quinone metabolites. guidechem.com The specific CYP isoforms involved in these transformations have not been identified for this particular compound, but isoforms like CYP1A2, CYP2C9, and CYP3A4 are commonly involved in the metabolism of phenolic compounds. nih.govbohrium.com

Catechol-O-methyltransferase (COMT): COMT is a crucial enzyme in the metabolism of catecholamines and other catechol-containing compounds. nih.govwikipedia.org This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol ring. derangedphysiology.com This O-methylation is a major pathway for the inactivation and detoxification of catechols. nih.gov For this compound, COMT would produce either 3-hydroxy-4-methoxytoluene or 4-hydroxy-3-methoxytoluene.

Phase II Conjugating Enzymes: Following Phase I metabolism, or directly, this compound and its metabolites undergo Phase II conjugation reactions.

UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the attachment of glucuronic acid to the hydroxyl groups, significantly increasing water solubility and facilitating excretion. nih.gov

Sulfotransferases (SULTs): SULTs mediate the transfer of a sulfonate group to the hydroxyl moieties, another important detoxification and elimination pathway.

Table 3: Enzymes Involved in the Metabolism of this compound

| Enzyme Family | Specific Enzyme(s) | Metabolic Reaction |

| Phase I | Cytochrome P450 (CYP) | Oxidation of the hydroxymethyl group, potential quinone formation |

| Phase I | Catechol-O-methyltransferase (COMT) | O-methylation of a catechol hydroxyl group |

| Phase II | UDP-glucuronosyltransferases (UGTs) | Glucuronidation of hydroxyl groups |

| Phase II | Sulfotransferases (SULTs) | Sulfation of hydroxyl groups |

Microbial Metabolism and Biodegradation Pathways

Microorganisms, particularly soil and water bacteria, play a significant role in the degradation of aromatic compounds, including catechols. academicjournals.orgresearchgate.net Genera such as Pseudomonas and Mycobacterium are well-known for their ability to utilize catechols as a carbon and energy source. academicjournals.orgmdpi.com The microbial degradation of this compound is expected to proceed through established catechol biodegradation pathways.

The central step in these pathways is the enzymatic cleavage of the aromatic ring by dioxygenase enzymes. There are two primary ring-fission pathways:

Ortho-cleavage pathway (intradiol cleavage): In this pathway, catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. This results in the formation of cis,cis-muconic acid derivatives. These intermediates are then further metabolized through the β-ketoadipate pathway to yield succinyl-CoA and acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle. researchgate.net

Meta-cleavage pathway (extradiol cleavage): This pathway involves the cleavage of the bond adjacent to one of the hydroxyl groups, catalyzed by catechol 2,3-dioxygenase. This leads to the formation of a 2-hydroxymuconic semialdehyde derivative. nih.gov Subsequent enzymatic reactions convert this intermediate into pyruvate (B1213749) and acetaldehyde, which are also central metabolites that can enter the TCA cycle. nih.gov

The presence of the hydroxymethyl substituent on the catechol ring of this compound may influence the preference for one pathway over the other and the specific enzymes involved in the downstream metabolism of the ring-fission products.

Table 4: Microbial Biodegradation Pathways for Catechols

| Pathway | Key Enzyme | Initial Ring-Cleavage Product | Final Products |

| Ortho-cleavage | Catechol 1,2-dioxygenase | cis,cis-Muconic acid derivative | Succinyl-CoA, Acetyl-CoA |

| Meta-cleavage | Catechol 2,3-dioxygenase | 2-Hydroxymuconic semialdehyde derivative | Pyruvate, Acetaldehyde |

Advanced Analytical and Spectroscopic Characterization of 3 Hydroxymethyl Pyrocatechol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(Hydroxymethyl)pyrocatechol. Through ¹H and ¹³C NMR, the precise chemical environment of each hydrogen and carbon atom in the molecule can be mapped, confirming the substitution pattern of the benzene (B151609) ring and the identity of the functional groups.

In ¹H NMR, the aromatic protons exhibit distinct chemical shifts and coupling patterns that are diagnostic of their relative positions. The protons on the benzene ring are expected to appear in the range of δ 6.5-7.0 ppm. The methylene (B1212753) protons of the hydroxymethyl group would typically produce a singlet at approximately δ 4.5-5.0 ppm, which can exchange with D₂O. The phenolic hydroxyl protons would show broad singlets, also exchangeable, whose chemical shifts are highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 6.5 - 7.0 | Multiplet |

| Methylene (-CH₂-) | 4.5 - 5.0 | Singlet |

| Phenolic OH | Variable (broad) | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H | 115 - 125 |

| Aromatic C-OH | 140 - 150 |

| Aromatic C-CH₂OH | 125 - 135 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and to deduce its structure through fragmentation analysis. The compound has a molecular formula of C₇H₈O₃ and a monoisotopic mass of approximately 140.047 Da. chemicalbook.comchemicalbook.com

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight. This high-energy molecular ion subsequently undergoes fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern serves as a molecular fingerprint.

For this compound, key fragmentation pathways are predictable based on its structure. A common fragmentation for benzyl (B1604629) alcohols is the cleavage of the C-C bond adjacent to the aromatic ring (benzylic cleavage), which would be a highly favored pathway. Other likely fragmentations include the loss of a water molecule (H₂O, 18 Da) from the hydroxymethyl group, the loss of a hydroxyl radical (•OH, 17 Da), or the loss of formaldehyde (B43269) (CH₂O, 30 Da). libretexts.orglibretexts.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula for the molecular ion and its fragments.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Possible Fragment | Loss from Molecular Ion (m/z 140) |

|---|---|---|

| 123 | [M-OH]⁺ | Loss of •OH (17 Da) |

| 122 | [M-H₂O]⁺• | Loss of H₂O (18 Da) |

| 111 | [M-CH₂OH]⁺ | Loss of •CH₂OH (31 Da) |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of this compound in its solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For a successful XRD analysis, a high-quality single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined. proteopedia.org

The analysis would reveal the planarity of the benzene ring and the conformation of the hydroxymethyl group relative to the ring. A critical aspect of the crystal structure would be the extensive network of intermolecular hydrogen bonds formed by the three hydroxyl groups. These interactions dictate the molecular packing in the crystal lattice and influence physical properties like melting point and solubility. While specific crystallographic data for this compound is not widely published, analysis of related structures like (E)-3-[(3-(Trifluoromethyl)phenylimino)methyl] benzene-1,2-diol shows the formation of strong intramolecular and intermolecular hydrogen bonds that define the solid-state structure. nih.govresearchgate.net

Table 4: Expected Information from X-ray Diffraction of this compound

| Parameter | Description |

|---|---|

| Crystal System & Space Group | Describes the symmetry of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal lattice. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-O, O-H). |

| Bond Angles (°) | Angles between adjacent bonds (e.g., C-C-C, C-O-H). |

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. mdpi.com The resulting spectra provide valuable information about the functional groups present in this compound.

The IR spectrum is particularly sensitive to polar bonds and would show characteristic absorptions for the hydroxyl (O-H) and carbon-oxygen (C-O) bonds. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the alcohol and phenol (B47542) groups, broadened due to hydrogen bonding. researchgate.net C-O stretching vibrations would appear in the 1000-1300 cm⁻¹ region. Vibrations associated with the aromatic ring, such as C=C stretching, occur in the 1450-1600 cm⁻¹ range, while C-H stretching on the ring is observed around 3000-3100 cm⁻¹. researchgate.net

Raman spectroscopy, which relies on inelastic scattering of light, is often more sensitive to non-polar, symmetric bonds. It would provide complementary information, particularly on the C=C stretching modes of the aromatic ring. nih.gov The combination of IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule.

Table 5: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique(s) |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 (broad) | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| O-H Bend | 1300 - 1450 | IR |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for separating it from related impurities or derivatives. Due to its polar nature, reversed-phase HPLC (RP-HPLC) is a commonly employed method. rjhas.ru

In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. A method for analyzing this compound involves a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid. sielc.com The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., ~280 nm).

The retention time (the time it takes for the compound to pass through the column) is a characteristic property under specific conditions (column, mobile phase, flow rate, temperature). By comparing the retention time to that of a known standard, the compound can be identified. The area of the peak in the chromatogram is proportional to the concentration, allowing for quantitative analysis and the determination of purity by measuring the relative areas of all detected peaks. researchgate.net

Table 6: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (or similar C18 column) |

| Mobile Phase | Acetonitrile / Water / Phosphoric Acid |

| Detection | UV at ~280 nm |

| Mode | Isocratic or Gradient |

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition profile of this compound. wikipedia.org

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov When heated, this compound will eventually decompose. The TGA curve would show an initial flat region indicating thermal stability, followed by one or more steps corresponding to mass loss events. These events could include the loss of water followed by the breakdown of the organic structure at higher temperatures. The temperature at which decomposition begins provides an indication of the compound's upper thermal stability limit. For related catechol compounds, decomposition into non-condensable gases occurs at temperatures between 550-600°C. researchgate.net

DTA measures the temperature difference between the sample and an inert reference as they are heated. rsc.org This technique detects thermal events like melting, crystallization, and decomposition, which appear as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks on the DTA curve. For this compound, an endothermic peak corresponding to its melting point would be observed first, followed by exothermic peaks at higher temperatures associated with its decomposition.

Table 7: Expected Thermal Analysis Data for this compound

| Thermal Event | Technique | Expected Observation |

|---|---|---|

| Melting | DTA | Endothermic peak |

| Decomposition | TGA | Step-wise mass loss |

Computational and Theoretical Studies on 3 Hydroxymethyl Pyrocatechol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties.

For 3-(Hydroxymethyl)pyrocatechol, DFT calculations would typically be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate electronic energies: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Predict reactivity descriptors: Parameters like electronegativity, chemical hardness, and softness can be derived from HOMO and LUMO energies, offering insights into the molecule's reactivity profile.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and reactivity. |

| Electronegativity (χ) | 3.5 | A measure of the power of an atom or group of atoms to attract electrons towards itself. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT studies on this compound are not available.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. By simulating the movements of atoms and molecules, MD can reveal conformational changes and how molecules interact with their environment.

For this compound, MD simulations could be employed to:

Explore conformational space: The hydroxymethyl group can rotate, leading to different conformers. MD simulations can identify the most stable conformations and the energy barriers between them.

Study intermolecular interactions: In a solvent or in the solid state, MD can simulate how this compound molecules interact with each other and with solvent molecules through hydrogen bonding and other non-covalent forces.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Plot Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are methods used to visualize and characterize chemical bonds and weak interactions.

QTAIM analysis would identify bond critical points (BCPs) in the electron density of this compound. The properties of these BCPs can distinguish between covalent bonds and weaker interactions like hydrogen bonds.

NCI plot analysis provides a visual representation of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding the molecule's aggregation behavior and its interactions with other molecules.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting reactive sites.

For this compound, an MEP map would likely show:

Negative potential (red/yellow): Around the oxygen atoms of the hydroxyl groups, indicating regions that are rich in electrons and susceptible to electrophilic attack.

Positive potential (blue): Around the hydrogen atoms of the hydroxyl groups, indicating electron-deficient regions that are prone to nucleophilic attack.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry can be used to model chemical reactions, predict their pathways, and identify the high-energy transition states that control the reaction rate. For this compound, this could involve studying its oxidation, a common reaction for catechols, to understand the step-by-step mechanism and the energies involved.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR studies on this compound have been found, if a set of its derivatives with known biological activities were available, a QSAR model could be developed. This would involve calculating various molecular descriptors for each derivative and correlating them with their activity to predict the potency of new, unsynthesized analogs.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Future Research Directions and Potential Applications

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to 3-(Hydroxymethyl)pyrocatechol and its derivatives often rely on traditional chemical methods that may involve harsh conditions, toxic reagents, and multiple steps, leading to significant waste. google.comrsc.org Future research is increasingly focused on developing greener, more sustainable synthetic strategies that align with the principles of green chemistry. jddhs.com

Key areas of development include:

Biocatalysis: The use of enzymes or whole-cell systems presents a highly promising alternative to conventional chemical synthesis. wur.nl Biocatalytic processes can offer high regio- and stereoselectivity under mild reaction conditions, significantly reducing environmental impact. wur.nlrjraap.comnih.govnih.gov Research into engineering specific enzymes, such as oxidoreductases or hydroxylases, could enable the direct and efficient synthesis of this compound from renewable feedstocks. acs.org

Chemoenzymatic Synthesis: This hybrid approach combines the selectivity of biocatalysis with the versatility of chemical reactions. rjraap.com It allows for the simplification of complex synthetic pathways, leading to more efficient and sustainable production of valuable compounds. rjraap.com

Renewable Starting Materials: Investigating pathways to synthesize this compound from abundant, bio-based precursors, such as lignin (B12514952) derivatives, is a critical goal. researchgate.net This would reduce reliance on petrochemical feedstocks and contribute to a more circular economy.

Green Reaction Conditions: The exploration of alternative solvents (like water or supercritical fluids), solvent-free reactions, and energy-efficient techniques such as microwave-assisted synthesis can further enhance the sustainability of production methods. jddhs.comajgreenchem.commdpi.com

Rational Design of Derivatives for Enhanced Biological Activities

The this compound scaffold is a valuable starting point for the rational design of new therapeutic agents. researchgate.net Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the molecule's structure influence its biological effects. researchgate.netnih.govdrugdesign.org

Future research in this area will likely focus on:

Computational Modeling: Utilizing molecular docking and quantitative structure-activity relationship (QSAR) models to predict the interaction of novel derivatives with specific biological targets. rsc.orgfrontiersin.org This in silico approach can streamline the drug discovery process by prioritizing the synthesis of compounds with the highest potential for desired activity.

Targeted Modifications: Systematically altering the core structure to enhance properties like target specificity, bioavailability, and metabolic stability. This could involve modifying the hydroxyl groups to form ethers or esters, or introducing different functional groups onto the aromatic ring. nih.gov

Polypharmacology: Designing derivatives that can interact with multiple biological targets simultaneously. rsc.org This approach is particularly relevant for complex diseases like cancer or neurodegenerative disorders, where targeting a single pathway may be insufficient. rsc.org For instance, derivatives could be designed to combine antioxidant properties with the inhibition of specific enzymes. mdpi.com

Exploration of New Biological Targets and Therapeutic Applications

While the antioxidant properties of catechol-containing compounds are well-documented, the full therapeutic potential of this compound and its derivatives remains largely untapped. cymitquimica.comctppc.orgresearchgate.net Future investigations will aim to identify and validate new biological targets and expand the scope of their potential medical applications.

Promising areas for exploration include:

Neuroprotection: Given the known neuroprotective effects of some catechol derivatives, exploring the potential of this compound in models of neurodegenerative diseases like Alzheimer's and Parkinson's is a logical next step. cymitquimica.commdpi.com Research could focus on its ability to mitigate oxidative stress, modulate neuroinflammation, or interfere with protein aggregation. mdpi.com

Anti-inflammatory and Anti-cancer Activity: Many natural and synthetic compounds containing the catechol scaffold exhibit potent anti-inflammatory and anti-cancer effects. researchgate.net Future studies should evaluate this compound derivatives for their ability to modulate key inflammatory pathways or inhibit cancer cell proliferation.

Enzyme Inhibition: The catechol structure is a key feature in several enzyme inhibitors. researchgate.net Systematic screening of this compound derivatives against various enzyme families, such as kinases, proteases, or methyltransferases, could uncover novel therapeutic leads. researchgate.net

Advanced Materials Science Applications

The unique chemical properties of the catechol group, inspired by the remarkable adhesive capabilities of mussel foot proteins, make this compound a highly attractive building block for advanced materials. bohrium.comnih.govnih.gov The catechol moiety can form strong interactions with a wide variety of organic and inorganic surfaces. nih.govmdpi.com

Future research is poised to leverage these properties in several areas:

Biomimetic Adhesives and Coatings: Developing polymers and hydrogels functionalized with this compound to create strong, water-resistant adhesives for medical and industrial applications. nih.govnih.govascouncil.org These materials could be used for tissue repair, wound healing, or as functional coatings with antimicrobial or anti-corrosive properties. nih.govmdpi.com

Drug Delivery Systems: Designing smart drug delivery vehicles, such as nanoparticles or hydrogels, that utilize the catechol group for pH-responsive drug release or for targeting specific tissues. acs.orgnih.govmdpi.com For example, the catechol can form reversible bonds with boronic acid-containing drugs, allowing for drug release in the acidic microenvironment of tumors. nih.govacs.org

Self-Healing Materials: Incorporating this compound into polymer networks to impart self-healing capabilities. The reversible interactions of the catechol groups, such as hydrogen bonding and metal coordination, can allow the material to repair itself after damage.

Innovations in Environmental Engineering and Sustainable Chemical Practices

The reactivity and chelating ability of this compound also present opportunities for addressing environmental challenges.

Key areas for future innovation include:

Bioremediation: Utilizing the strong metal-chelating properties of the catechol group to develop materials for the removal of heavy metal ions from contaminated water. mdpi.com Polymers or sorbents functionalized with this compound could offer an effective solution for water purification.

Sustainable Polymers: Using this compound as a bio-based monomer for the synthesis of new, sustainable polymers. corbion.com This could lead to the development of materials with reduced environmental footprints compared to traditional petroleum-based plastics.

Corrosion Inhibition: Exploring the use of this compound and its derivatives as anti-corrosion agents for metals. ctppc.orgctppc.org The ability of the catechol group to form a protective layer on metal surfaces can prevent oxidative degradation. ctppc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Hydroxymethyl)pyrocatechol in laboratory settings?